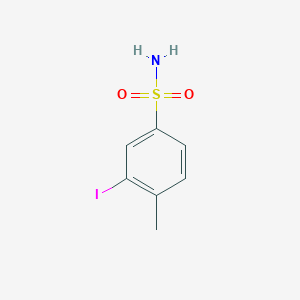

3-Iodo-4-methylbenzene-1-sulfonamide

Descripción general

Descripción

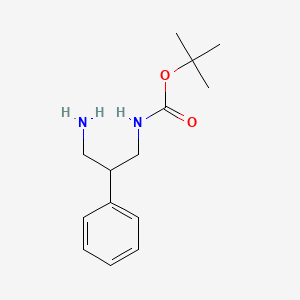

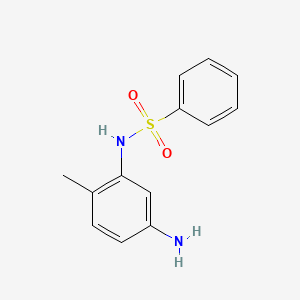

3-Iodo-4-methylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 437604-15-4 . It has a molecular weight of 297.12 and is typically found in powder form . The IUPAC name for this compound is 3-iodo-4-methylbenzenesulfonamide .

Molecular Structure Analysis

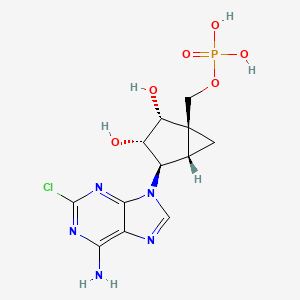

The molecular structure of this compound is represented by the InChI Code: 1S/C7H8INO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) . This indicates that the compound consists of a benzene ring substituted with an iodine atom, a methyl group, and a sulfonamide group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 297.12 .Aplicaciones Científicas De Investigación

1. Tumor Localization and Diagnosis

3-Iodo-4-methylbenzene-1-sulfonamide derivatives have shown promise in tumor localization studies. Research suggests that certain sulfur 35-labeled derivatives, related to this compound, localize favorably in tumor tissues compared to other body tissues. This property makes these derivatives potential candidates for use in the diagnosis and therapy of internal cancers, especially in tumor-bearing mice (Argus et al., 1958).

2. Chemotherapeutic Potential

Compounds structurally similar to this compound, such as 4-iodo-3-nitrobenzamide, have been studied for their potential chemotherapeutic activities. These studies have shown that the compounds can induce cell death in various tumor cells of human and animal origin after metabolic reduction. This chemotherapeutic potential is particularly notable in the reduction of 4-iodo-3-nitrobenzamide to 4-iodo-3-aminobenzamide, highlighting the possibility of these compounds in cancer treatment (Mendeleyev et al., 1995).

3. Ophthalmic Applications

Derivatives of this compound have been investigated for their potential in treating ophthalmic conditions like glaucoma. Studies have shown that certain aromatic/heterocyclic sulfonamides, closely related to this compound, are effective in reducing intraocular pressure when topically applied. These findings suggest the potential utility of these compounds in the development of new antiglaucoma drugs (Borrás et al., 1999).

4. Environmental Fate of Veterinary Sulfonamides

Research involving sulfonamide antibiotics, which are chemically related to this compound, has delved into their environmental fate, particularly in agricultural contexts. Studies focusing on the transport of these substances with surface runoff on grassland have shown that manure, which contains these sulfonamides, can significantly influence their mobility and concentration in the environment. This research is crucial for understanding and managing the ecological impact of these compounds (Burkhardt et al., 2005).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

3-iodo-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDARHVDXDFHNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine](/img/structure/B3266810.png)

![2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine](/img/structure/B3266831.png)